molecular formula C12H8FNO6S B12530274 Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester CAS No. 820220-78-8

Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester

Cat. No.: B12530274
CAS No.: 820220-78-8
M. Wt: 313.26 g/mol
InChI Key: AIWUAPPMJALVSW-UHFFFAOYSA-N
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Description

Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester is an organic compound with a complex structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester typically involves the esterification of 3-fluoro-4-nitrophenol with phenyl sulfuric acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid and phenol derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles such as hydroxide ions.

    Reduction Reactions: Reducing agents like hydrogen gas with a metal catalyst or sodium borohydride are often used.

    Hydrolysis: Acidic or basic conditions with water are used to break the ester bond.

Major Products

Scientific Research Applications

Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis, releasing active phenolic compounds that can interact with biological targets. The nitro group can be reduced to an amine, which may further interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Sulfuric acid, 4-nitrophenyl phenyl ester
  • Sulfuric acid, 3-chloro-4-nitrophenyl phenyl ester
  • Sulfuric acid, 3-fluoro-4-methylphenyl phenyl ester

Uniqueness

Sulfuric acid, 3-fluoro-4-nitrophenyl phenyl ester is unique due to the presence of both a fluoro and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

820220-78-8

Molecular Formula

C12H8FNO6S

Molecular Weight

313.26 g/mol

IUPAC Name

(3-fluoro-4-nitrophenyl) phenyl sulfate

InChI

InChI=1S/C12H8FNO6S/c13-11-8-10(6-7-12(11)14(15)16)20-21(17,18)19-9-4-2-1-3-5-9/h1-8H

InChI Key

AIWUAPPMJALVSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)OC2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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